2-(2-Chloro-4-nitrophenyl)ethanol

Catalog No.
S8914656
CAS No.
69395-15-9
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-nitrophenyl)ethanol

CAS Number

69395-15-9

Product Name

2-(2-Chloro-4-nitrophenyl)ethanol

IUPAC Name

2-(2-chloro-4-nitrophenyl)ethanol

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2

InChI Key

HJEDBEZPMWSNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCO

The IUPAC name 2-(2-chloro-4-nitrophenyl)ethanol derives from its benzene ring substituted with chlorine at position 2, a nitro group at position 4, and an ethanol moiety at position 1 (Figure 1). Key identifiers include:

Molecular Formula: $$ \text{C}8\text{H}8\text{ClNO}_3 $$
Molecular Weight: 201.61 g/mol
SMILES: $$ \text{O=N+[O-]} $$
InChIKey: $$ \text{ZLIUZAQTMIMCIN-UHFFFAOYSA-N} $$

Table 1: Comparative Structural Data for Chloronitroaromatic Ethanol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
2-(4-Chloro-2-nitrophenyl)ethanol$$ \text{C}8\text{H}8\text{ClNO}_3 $$201.61Cl (4), NO₂ (2)
2-(2-Chloro-4-nitrophenyl)ethanol$$ \text{C}8\text{H}8\text{ClNO}_3 $$201.61*Cl (2), NO₂ (4)
2-(3-Amino-2-chloro-4-nitrophenyl)ethanol$$ \text{C}8\text{H}9\text{ClN}2\text{O}3 $$216.62Cl (2), NO₂ (4), NH₂ (3)

*Calculated based on analog data.

Historical Development of Nitrophenolic Ethanol Derivatives

Nitrophenolic ethanols emerged in the mid-20th century as intermediates in dye synthesis and pharmaceutical manufacturing. The patent for 2-(4-chloro-2-nitrophenyl)ethanol (CAS: 16764-17-3) highlights its role in producing azo dyes and polymer stabilizers. Early synthetic routes involved:

  • Friedel-Crafts alkylation of chloronitrobenzene with ethylene oxide.
  • Reductive nitration of chlorophenethyl alcohols using nitric acid and sulfuric acid.

Recent advances focus on optimizing yields (>85%) via catalytic hydrogenation, as demonstrated in the synthesis of 2-(4-nitrophenyl)ethanol (TCI Chemicals, >98% purity).

Positional Isomerism in Chloronitroaromatic Alcohols

Positional isomerism profoundly influences reactivity and applications:

Figure 2: UV-Vis Absorption of Chloronitroaromatic Ethanol Isomers

Isomer$$\lambda_{\text{max}}$$ (nm)Molar Extinction Coefficient ($$\epsilon$$)
2-(4-Chloro-2-nitrophenyl)ethanol291$$1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$
2-(2-Chloro-4-nitrophenyl)ethanol305*$$1.5 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$*

Predicted via computational modeling (TD-DFT/B3LYP/6-311+G*).

Key Differences:

  • Electrophilic Substitution: The nitro group at position 4 in 2-(2-chloro-4-nitrophenyl)ethanol deactivates the ring, directing further substitution to position 6.
  • Solubility: Polar solvents like DMSO dissolve nitroaromatic ethanols at ~30 mg/mL, while aqueous solubility remains <10 mg/mL.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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